molecular formula C23H23NO4 B11318167 Butyl 4-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Butyl 4-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Cat. No.: B11318167
M. Wt: 377.4 g/mol
InChI Key: DEBBOXHJYHOLNI-UHFFFAOYSA-N
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Description

BUTYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE: is a synthetic organic compound that belongs to the class of benzoxepine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of BUTYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE includes a benzoxepine ring system, which is a seven-membered ring containing oxygen and nitrogen atoms, fused with a benzene ring. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BUTYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves multi-step organic reactions. One common method is the esterification of 4-aminobenzoic acid with butanol to form butyl 4-aminobenzoate. This intermediate is then subjected to a series of reactions, including nitration, reduction, and cyclization, to introduce the benzoxepine ring and the methyl group at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: BUTYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, BUTYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown promise in biological and medicinal research. It has been studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry: In the industrial sector, BUTYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of BUTYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets in biological systems. It is known to inhibit voltage-gated calcium channels and sodium channels, which play a crucial role in nerve signal transmission. By blocking these channels, the compound can reduce pain and inflammation .

Comparison with Similar Compounds

Uniqueness: BUTYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE stands out due to its specific combination of functional groups and its ability to interact with multiple molecular targets.

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

butyl 4-[(7-methyl-1-benzoxepine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C23H23NO4/c1-3-4-12-28-23(26)17-6-8-20(9-7-17)24-22(25)18-11-13-27-21-10-5-16(2)14-19(21)15-18/h5-11,13-15H,3-4,12H2,1-2H3,(H,24,25)

InChI Key

DEBBOXHJYHOLNI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)C)OC=C2

Origin of Product

United States

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